2-Bromo-4-chloro-1-fluorobenzene
Overview
Description
2-Bromo-4-chloro-1-fluorobenzene is a fluorinated building block . It has a linear formula of BrC6H3(Cl)F . The molecular weight of this compound is 209.44 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Fc1ccc(Cl)cc1Br . The InChI representation is 1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.554 (lit.) . It has a boiling point of 180 °C (lit.) and a density of 1.719 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrochemical Fluorination Reactions : Horio et al. (1996) studied the mechanism of formation of 1,4-difluorobenzene during the electrolyses of halobenzenes including 1-bromo-4-fluorobenzene. This research contributes to understanding the electrochemical fluorination of aromatic compounds (Horio et al., 1996).
Photoreactions with Cyclopentene : Bryce-smith et al. (1980) investigated the photoreactions of halogenobenzenes, including 1-bromo-4-fluorobenzene, with cyclopentene, exploring reactions involving the insertion into carbon–halogen bonds (Bryce-smith et al., 1980).
Vibrational Spectra of Halobenzene Cations : Kwon et al. (2002) conducted studies on vibrational spectra of halobenzene cations, including 1-bromo-4-fluorobenzene, to understand their electronic states and ionization energies (Kwon et al., 2002).
Cobalt-Catalysed Carbonylation : Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, demonstrating the chemoselectivity of the reaction. This research is relevant to the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).
Ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes : Mongin and Schlosser (1996) investigated the deprotonation of fluoroarenes, such as 1-chloro-4-fluorobenzene, highlighting the regioselective ortho-lithiation of these compounds (Mongin & Schlosser, 1996).
Synthesis of 1-Bromo-4-[18F]Fluorobenzene : Ermert et al. (2004) compared methods for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).
Valence Force Fields for Trisubstituted Benzenes : Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, to understand their vibrational assignments and force constants (Reddy & Rao, 1994).
Safety and Hazards
2-Bromo-4-chloro-1-fluorobenzene is classified as a combustible liquid . It may cause skin irritation (H315) and is classified as a flammable liquid (H227) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
As a halogenated benzene derivative, it may interact with various enzymes and receptors in the body, depending on its specific chemical properties and the context of its use .
Mode of Action
They can participate in various types of reactions, such as electrophilic aromatic substitution . The presence of different halogens (bromine, chlorine, and fluorine) may influence the compound’s reactivity and the type of reactions it can undergo .
Biochemical Pathways
Halogenated benzene derivatives can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form various metabolites .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s mechanisms for handling xenobiotics .
Result of Action
As a reactive molecule, it could potentially form covalent bonds with various biomolecules, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it undergoes . Additionally, biological factors, such as the individual’s health status, age, and genetic makeup, can also influence how the compound is handled in the body .
Properties
IUPAC Name |
2-bromo-4-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUYGSLQXVHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378319 | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-30-1 | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1996-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloro-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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